2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between 2,5-dimethylbenzaldehyde and aniline. This is followed by the esterification of the resulting imine with 4-bromocinnamic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H20BrNO2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[2-[(2,5-dimethylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H20BrNO2/c1-17-7-8-18(2)22(15-17)26-16-20-5-3-4-6-23(20)28-24(27)14-11-19-9-12-21(25)13-10-19/h3-16H,1-2H3/b14-11+,26-16? |
InChI Key |
UKPOBPHTUNYDDH-ZSTFBILFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.